molecular formula C14H15N3 B2571668 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2097935-74-3

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2571668
CAS No.: 2097935-74-3
M. Wt: 225.295
InChI Key: GNAMJOQAOJFPFK-UHFFFAOYSA-N
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Description

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The THIQ core is a common feature in numerous clinically used drugs and bioactive natural products, including the anti-hypertensive agent Quinapril and the anti-cancer agents Trabectedin and Lurbinectedin . This particular analog is functionalized with a 6-methylpyrazinyl substituent, a nitrogen-rich heteroaromatic ring that can significantly influence the compound's physicochemical properties and its binding affinity to biological targets. The compound is offered for research applications and is strictly for laboratory use. Researchers are exploring tetrahydroisoquinoline derivatives for their potential across a wide spectrum of therapeutic areas. These compounds have demonstrated significant biological activities, including anti-cancer, anti-bacterial, anti-viral, anti-fungal, anti-inflammatory, and anti-malarial properties . Recent studies highlight the particular promise of THIQ derivatives as enzyme inhibitors for oncology research. Novel analogs have been identified as potent inhibitors of key enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), with some exhibiting IC50 values in the sub-micromolar range, leading to cell cycle arrest and apoptosis in cancer cell lines . The mechanism of action for THIQ derivatives is often multi-targeted. In anti-cancer research, it can involve the inhibition of critical enzymes involved in cell cycle progression (e.g., CDK2) or nucleotide synthesis (e.g., DHFR) . Furthermore, the tetrahydroisoquinoline scaffold is recognized for its neuroprotective potential, with studies indicating that some derivatives exhibit anti-inflammatory and antioxidative properties, making them candidates for research in neurodegenerative disorders . The synthetic versatility of the THIQ core allows for extensive structure-activity relationship (SAR) studies. This compound serves as a key intermediate for medicinal chemists aiming to explore novel chemical space and optimize pharmacological activity through further structural modifications around the THIQ and pyrazine rings . The compound is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(6-methylpyrazin-2-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-11-8-15-9-14(16-11)17-7-6-12-4-2-3-5-13(12)10-17/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAMJOQAOJFPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyrazine-2-carbaldehyde with tetrahydroisoquinoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.

Scientific Research Applications

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at position 2 of the THIQ scaffold critically influences physicochemical properties, solubility, and bioactivity. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
2-(6-Methylpyrazin-2-yl)-THIQ 6-Methylpyrazine C₁₄H₁₅N₃ 225.3 Hypothetical data inferred N/A
2-(6-Chloro-2-pyrazinyl)-THIQ 6-Chloropyrazine C₁₃H₁₂ClN₃ 245.71 Irritant (Hazard Class)
2-(3-Piperidyl)-6,7-dimethoxy-THIQ (6c) 3-Piperidyl, 6,7-dimethoxy C₂₁H₂₈N₂O₂ 340.46 Bradycardic activity (in vivo)
2-[(6-Chloropyridin-3-yl)methyl]-THIQ (6-Chloropyridin-3-yl)methyl C₁₅H₁₅ClN₂ 258.75 Physicochemical data available
2-Phenyl-THIQ Phenyl C₁₅H₁₅N 209.29 High purity, research applications

Key Observations:

  • Electron Effects: The methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro substituent in 2-(6-chloro-2-pyrazinyl)-THIQ. This difference may alter binding affinity in receptor interactions .
  • Solubility: The pyrazine ring in the target compound likely enhances water solubility compared to phenyl-substituted analogs (e.g., 2-phenyl-THIQ) .

Pharmacological Activity

Bradycardic Agents

Compound 6c (2-(3-piperidyl)-6,7-dimethoxy-THIQ) demonstrated potent bradycardic activity in rats, attributed to methoxy groups at positions 6 and 7 of the THIQ ring. The target compound lacks these methoxy groups, suggesting divergent pharmacological pathways. However, the methylpyrazine substituent may engage in π-stacking or hydrogen bonding, offering alternative mechanisms .

Neurotoxicity and Parkinsonism

N-Methylated THIQ derivatives (e.g., 1-methyl-THIQ) are metabolized to neurotoxic isoquinolinium ions, resembling MPTP-induced Parkinsonism. However, its pyrazine moiety could influence blood-brain barrier (BBB) penetration, as seen in THIQ and 1-methyl-THIQ, which concentrate in the brain .

Biological Activity

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 2097935-74-3) is a heterocyclic compound characterized by a fused pyrazine and tetrahydroisoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is C14H15N3C_{14}H_{15}N_3. The compound features a unique arrangement that contributes to its reactivity and biological profile.

PropertyValue
Molecular Weight225.29 g/mol
IUPAC Name2-(6-methylpyrazin-2-yl)-3,4-dihydro-1H-isoquinoline
InChIInChI=1S/C14H15N3/c1-11-8-15-9-14(16-11)17-7-6-12-4-2-3-5-13(12)10-17/h2-5,8-9H,6-7,10H2,1H3

Antimicrobial Properties

Research indicates that 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibits significant antimicrobial activity. A study explored its efficacy against various bacterial strains and found promising results in inhibiting growth at low concentrations. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated the potential of this compound as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various tetrahydroisoquinoline derivatives, including 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In a comparative study involving multiple isoquinoline derivatives, 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline was identified as one of the most effective compounds in reducing cell viability in A549 lung adenocarcinoma cells. The IC50 value was determined to be approximately 15 µM .

The biological activity of 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Oxidative Stress : It may promote the generation of reactive oxygen species (ROS), leading to cellular damage and death.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or acylation of a tetrahydroisoquinoline core with functionalized pyrazine derivatives. For example, aminoacetylenic tetrahydroisoquinoline derivatives can be synthesized via nucleophilic substitution of halogenated intermediates with amine-containing alkynes, achieving yields up to 90% (e.g., ZI-4 in ). Optimization strategies include:

  • Catalyst screening : Use phase-transfer catalysts or Brønsted acids to enhance reaction efficiency.
  • Temperature control : Reactions heated at 150°C facilitate cyclization ().
  • Purification : Column chromatography with silica gel (60 Å, 230–400 mesh) ensures high purity ().

Q. What analytical methods are critical for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (400–600 MHz) resolve substituent positions and confirm stereochemistry (e.g., ZI-3 in ).
  • Elemental analysis : Validates molecular formula (e.g., C: 80.62%, H: 8.05%, N: 10.45% for ZI-3) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 450.6 g/mol in ).

Q. How can researchers assess the purity of synthesized 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline?

  • HPLC with UV detection : Monitor retention times under standardized conditions (e.g., C18 column, acetonitrile/water gradient).
  • Melting point analysis : Compare observed values to literature data (e.g., 268.6°C flash point in ).
  • TLC with Dragendorff–Munier staining : Visualize spots under UV light ().

Advanced Research Questions

Q. How to design experiments evaluating binding affinity to biological targets (e.g., receptors or enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics.
  • Radioligand displacement assays : Use 3^3H-labeled competitors (e.g., for NMDA receptors) to calculate IC50_{50} values ().
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd_d) for interactions .

Q. What electrochemical pathways are relevant to this compound’s reactivity?

Electrooxidative dehydrogenation studies reveal:

  • Radical intermediates : Detected via real-time nESI-MS under DC voltage (2 kV) ().
  • TEMPO-mediated oxidation : Suppresses side reactions by stabilizing radical intermediates ().
  • Solvent effects : Acetonitrile enhances conductivity compared to aqueous systems .

Q. How do structural modifications influence biological activity?

Comparative studies of analogs show:

SubstituentBiological ActivityReference
Methoxy groupsNMDA receptor modulation (CIQ)
Thiophene-carbonylNeuroprotection (HON0001)
Pyrazine-methylEnhanced selectivity for kinases

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., guinea pig vas deferens vs. rabbit aorta in ).
  • Metabolic stability testing : Assess hepatic microsome degradation to rule out false negatives.
  • Structural docking simulations : Identify binding pocket variations (e.g., α-adrenoceptor vs. NMDA receptor) .

Q. What mechanisms underlie its receptor interaction (e.g., α-adrenoceptor inhibition)?

  • Allosteric modulation : Substituents like benzodioxan-methyl enhance binding to hydrophobic pockets ().
  • Competitive inhibition : Measure Ki values using Schild regression analysis.
  • Cellular signaling assays : Monitor cAMP or Ca2+^{2+} flux post-receptor engagement .

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